molecular formula C9H5F13O B1608094 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-one CAS No. 77893-60-8

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-one

Cat. No. B1608094
CAS RN: 77893-60-8
M. Wt: 376.11 g/mol
InChI Key: RRFHTSQSIQEIHY-UHFFFAOYSA-N
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Description



  • Also known as 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane or 1H,1H,2H,2H,3H,3H-Perfluorononyl iodide .

  • CAS Number: 89889-20-3 .

  • Molecular Formula: C9H6F13I .

  • Molecular Weight: 488.03 g/mol .

  • Physical State: Liquid (colorless to yellow or pale pink).

  • Purity: ≥ 95% .





  • Synthesis Analysis



    • No specific synthesis information available in the retrieved results.





  • Molecular Structure Analysis



    • The compound has a tridecafluorononyl iodide structure.





  • Chemical Reactions Analysis



    • No specific chemical reactions information available in the retrieved results.





  • Physical And Chemical Properties Analysis



    • The compound is a liquid at room temperature.

    • It is corrosive (Skin Corr. 1B).

    • Storage: Store at room temperature.




  • Scientific Research Applications

    Molecular Orbital Studies

    The compound has relevance in the development of Gaussian-type basis sets for molecular orbital studies of organic molecules. Extended basis sets, such as 5–31G and 6–31G, consist of atomic orbitals expressed as combinations of Gaussian functions for the first row atoms carbon to fluorine, enhancing the calculation of total energies and equilibrium geometries of polyatomic molecules (Hehre, Ditchfield, & Pople, 1972).

    Liquid Crystals Synthesis

    Its derivatives have been synthesized and characterized for applications in rodlike liquid crystals, indicating the role of fluorinated segments in thermal stability and phase behavior of liquid crystal (LC) phases (Johansson, Percec, Ungar, & Smith, 1997).

    Energetic Materials Development

    The compound's derivatives have been explored for the synthesis of energetic materials, highlighting their potential in creating stable, high-performance materials with favorable detonation properties and thermal stability (Garg & Shreeve, 2011).

    Electrophilic Fluorination

    Research has also been conducted on the catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation, showcasing an innovative approach to trifluoromethylation, which could be useful for the synthesis of radioactive fluoride substituents for positron emission tomography applications (Levin et al., 2017).

    Safety And Hazards



    • Avoid clinical and in vitro diagnostic use.

    • Refer to the Certificate of Analysis for lot-specific data.




  • Future Directions



    • No specific future directions information available in the retrieved results.




    Please note that this analysis is based on the available information, and further research may be needed to explore additional aspects of this compound. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H5F13O/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RRFHTSQSIQEIHY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H5F13O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40379924
    Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40379924
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    376.11 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-one

    CAS RN

    77893-60-8
    Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40379924
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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